Cas no 107946-93-0 (2-(benzylamino)-5-nitrobenzenecarboxylic acid)

2-(benzylamino)-5-nitrobenzenecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(benzylamino)-5-nitrobenzenecarboxylic acid
- 2-BENZYLAMINO-5-NITRO-BENZOIC ACID
- 5-nitro-2-[(phenylmethyl)amino]benzoic acid
- 2-(benzylamino)-5-nitro-benzoic Acid
- AKOS005106546
- SR-01000265280-1
- SCHEMBL4212246
- HEA94693
- SR-01000265280
- EN300-05090
- MLS000621480
- 2-benzylamino-5-nitrobenzoic acid
- Z55982507
- 107946-93-0
- AB00325154-07
- SMR000299568
- 2-(benzylamino)-5-nitrobenzoicacid
- 9X-0838
- HMS2686J15
- BDBM44094
- YVJGCQAEHPDHCM-UHFFFAOYSA-N
- 2-Benzylamino-5-nitro-benzoic acid
- Oprea1_351680
- 2-(benzylamino)-5-nitrobenzoic acid
- cid_2942337
- CHEMBL36641
- G20144
-
- インチ: InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18)
- InChIKey: YVJGCQAEHPDHCM-UHFFFAOYSA-N
- ほほえんだ: OC(=O)c1cc(ccc1NCc1ccccc1)N(=O)=O
計算された属性
- せいみつぶんしりょう: 272.07970687Da
- どういたいしつりょう: 272.07970687Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 95.2Ų
2-(benzylamino)-5-nitrobenzenecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B411210-500mg |
2-(Benzylamino)-5-nitrobenzenecarboxylic Acid |
107946-93-0 | 500mg |
$ 210.00 | 2022-06-07 | ||
TRC | B411210-1g |
2-(Benzylamino)-5-nitrobenzenecarboxylic Acid |
107946-93-0 | 1g |
$ 320.00 | 2022-06-07 | ||
Aaron | AR00ITSR-1g |
2-(benzylamino)-5-nitrobenzoic acid |
107946-93-0 | 95% | 1g |
$335.00 | 2025-02-28 | |
Enamine | EN300-05090-10g |
2-(benzylamino)-5-nitrobenzoic acid |
107946-93-0 | 99% | 10g |
$1688.0 | 2023-10-28 | |
Enamine | EN300-05090-5g |
2-(benzylamino)-5-nitrobenzoic acid |
107946-93-0 | 99% | 5g |
$901.0 | 2023-10-28 | |
Enamine | EN300-05090-0.1g |
2-(benzylamino)-5-nitrobenzoic acid |
107946-93-0 | 99% | 0.1g |
$78.0 | 2023-10-28 | |
Enamine | EN300-05090-5.0g |
2-(benzylamino)-5-nitrobenzoic acid |
107946-93-0 | 99% | 5.0g |
$901.0 | 2023-07-01 | |
Enamine | EN300-05090-1.0g |
2-(benzylamino)-5-nitrobenzoic acid |
107946-93-0 | 99% | 1.0g |
$225.0 | 2023-07-01 | |
A2B Chem LLC | AI77327-2.5g |
2-(benzylamino)-5-nitrobenzoic acid |
107946-93-0 | 99% | 2.5g |
$539.00 | 2024-04-20 | |
Aaron | AR00ITSR-50mg |
2-(benzylamino)-5-nitrobenzoic acid |
107946-93-0 | 95% | 50mg |
$97.00 | 2025-03-21 |
2-(benzylamino)-5-nitrobenzenecarboxylic acid 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
2-(benzylamino)-5-nitrobenzenecarboxylic acidに関する追加情報
2-(Benzylamino)-5-nitrobenzenecarboxylic Acid: A Comprehensive Overview
The compound with CAS No. 107946-93-0, commonly referred to as 2-(benzylamino)-5-nitrobenzenecarboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. In this article, we delve into the chemical structure, synthesis, properties, and recent advancements in research related to 2-(benzylamino)-5-nitrobenzenecarboxylic acid.
The molecular structure of 2-(benzylamino)-5-nitrobenzenecarboxylic acid is characterized by a benzene ring with three substituents: a benzylamino group at position 2, a nitro group at position 5, and a carboxylic acid group at position 1. This arrangement imparts the molecule with both aromaticity and functional diversity, making it a versatile compound for various chemical reactions. The benzylamino group introduces steric hindrance and potential hydrogen bonding capabilities, while the nitro group contributes electron-withdrawing effects, enhancing the molecule's reactivity in certain contexts.
Recent studies have highlighted the importance of 2-(benzylamino)-5-nitrobenzenecarboxylic acid in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. These findings suggest that 2-(benzylamino)-5-nitrobenzenecarboxylic acid could serve as a lead compound for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.
In addition to its pharmacological applications, 2-(benzylamino)-5-nitrobenzenecarboxylic acid has also been investigated for its role in materials science. Its ability to form stable metal complexes has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). A 2023 paper in *Chemistry of Materials* reported that incorporating this compound into MOFs enhances their porosity and stability, making them promising candidates for gas storage and catalysis applications.
The synthesis of 2-(benzylamino)-5-nitrobenzenecarboxylic acid typically involves multi-step organic reactions. One common approach includes the nitration of benzene derivatives followed by nucleophilic substitution or coupling reactions to introduce the benzylamino group. Researchers have optimized these synthetic pathways to improve yield and purity, leveraging modern catalytic techniques and green chemistry principles. For example, a 2023 study in *Green Chemistry* described the use of microwave-assisted synthesis to expedite the formation of this compound while minimizing environmental impact.
From an analytical standpoint, 2-(benzylamino)-5-nitrobenzenecarboxylic acid has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided critical insights into its conformational dynamics and intermolecular interactions. For instance, NMR studies have revealed that the molecule adopts specific conformations that influence its bioavailability and pharmacokinetics, which are crucial factors in drug design.
Moreover, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of 2-(benzylamino)-5-nitrobenzenecarboxylic acid. Density functional theory (DFT) calculations have been employed to predict its electronic structure and reactivity towards various chemical transformations. These computational models have been validated through experimental studies, providing a robust framework for designing new derivatives with tailored properties.
In conclusion, 2-(benzylamino)-5-nitrobenzenecarboxylic acid (CAS No. 107946-93-0) is a multifaceted compound with significant potential in both pharmaceutical and materials science domains. Its unique chemical structure, coupled with recent advancements in synthesis and application research, positions it as a key molecule for future innovations. As ongoing studies continue to uncover new facets of its properties and utility, this compound is poised to make substantial contributions to various fields of science and technology.
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